diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a 2,4-dichlorophenoxyacetamido group at position 2 and diethyl ester moieties at positions 3 and 4. The compound’s synthesis likely involves condensation reactions, as inferred from similar analogs .
Properties
IUPAC Name |
diethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O6S/c1-3-29-20(27)18-13-7-8-25(21(28)30-4-2)10-16(13)32-19(18)24-17(26)11-31-15-6-5-12(22)9-14(15)23/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSURQNRWVNLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological properties. Its chemical structure can be summarized as follows:
- Molecular Formula : C19H22ClN2O6
- Molecular Weight : 396.84 g/mol
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridines exhibit antimicrobial properties. The presence of the 2,4-dichlorophenoxyacetamido moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structures can effectively target both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The thieno[2,3-c]pyridine scaffold has been explored for its anticancer potential. In vitro studies have demonstrated that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It is hypothesized that this compound could act on various receptors related to inflammatory responses and cellular signaling pathways.
Case Studies
-
Antimicrobial Efficacy : A study tested the antimicrobial efficacy of similar thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Compound MIC (µg/mL) Bacterial Strain Compound A 10 S. aureus Compound B 15 E. coli -
Anticancer Activity : In another study, a derivative of this compound was evaluated for its ability to induce apoptosis in human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptotic markers at concentrations ranging from 5 to 50 µM.
Concentration (µM) Apoptotic Index (%) 5 20 10 35 50 70
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
The compound’s thieno[2,3-c]pyridine core distinguishes it from other heterocyclic systems. For example:
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c): Contains an imidazo[1,2-a]pyridine core instead of thieno[2,3-c]pyridine, with additional substitutions (e.g., bromophenyl, benzyl groups).
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Features a nitro group and phenethyl substituent, which may enhance electron-withdrawing effects compared to the dichlorophenoxy group in the target compound .
Substituent Variations
(a) Amino vs. Acetamido Groups
- Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g): The amino group at position 2 contrasts with the 2,4-dichlorophenoxyacetamido group in the target compound. Compound 4g has a lower molecular weight (299.1 g/mol vs. ~470–500 g/mol estimated for the target compound) and a melting point of 145–147°C .
(b) Halogenated Aromatic Substitutions
- 2-(2-(4-Fluorophenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride: Replaces the dichlorophenoxy group with a fluorophenyl moiety and introduces a methyl group at position 5. The fluorine atom’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine, while the carboxamide group (vs. diethyl esters) alters solubility and metabolic stability .
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Functional Group Impact
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels that of 4g, but the introduction of the dichlorophenoxyacetamido group may require additional steps, such as amide coupling, reducing overall yield compared to 4g’s 78% .
- Biological Potential: While 4g and related thieno[2,3-c]pyridines are explored as antitubulin agents , the dichlorophenoxy group in the target compound could enhance interactions with tubulin’s hydrophobic pockets. However, the lack of pharmacological data in the evidence precludes definitive conclusions.
- Thermal Stability : The absence of melting point data for the target compound contrasts with 4g (145–147°C), suggesting further characterization is needed.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves a multi-step route:
- Step 1 : Formation of the thieno[2,3-c]pyridine core via cyclization reactions, such as condensation between ethyl cyanoacetate and ethyl 4-oxopiperidine-1-carboxylate under reflux conditions in ethanol (yields ~78%) .
- Step 2 : Introduction of the 2,4-dichlorophenoxyacetamido moiety via amide coupling, often using activating agents like EDC/HOBt in aprotic solvents (e.g., DMF or THF).
- Critical Parameters : Temperature control (e.g., 60–80°C for cyclization), solvent polarity, and reaction time optimization to minimize side products .
Q. What spectroscopic and chromatographic techniques are essential for characterization?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., δ 7.32 ppm for aromatic protons in DMSO-d6) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]+ = 299.1 vs. theoretical) .
- HPLC/GC : For purity assessment (>95% purity required for biological assays) .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screening often includes:
- Antitubulin Activity : Inhibition of microtubule polymerization using in vitro assays with purified tubulin .
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, switching from ethanol to DMF improved yields by 15% in analogous thienopyridine syntheses .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may enhance amide coupling efficiency .
Q. How are discrepancies between experimental and computational data resolved (e.g., NMR shifts vs. DFT predictions)?
- Cross-Validation : Use X-ray crystallography to confirm solid-state structure, then compare with DFT-optimized geometries. For example, dihedral angle mismatches >5° indicate solvent or crystal-packing effects .
- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR shift calculations for better agreement .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Substituent Variation : Synthesize analogs with modified dichlorophenyl groups (e.g., 3,4-dichloro or mono-chloro) to assess impact on bioactivity .
- Bioisosteric Replacement : Replace the thienopyridine core with pyrazolo[3,4-d]pyrimidine to evaluate scaffold-specific effects .
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?
- Challenges : Low solubility in common solvents and polymorphism.
- Solutions : Use slow evaporation with mixed solvents (e.g., DCM/hexane) or co-crystallization agents (e.g., succinic acid) to stabilize crystal lattices .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Purity Reassessment : Re-analyze each batch via HPLC to rule out impurities (e.g., unreacted starting materials) .
- Biological Replicates : Perform triplicate assays with independent synthetic batches to confirm activity trends .
Q. What analytical approaches resolve conflicting spectral data (e.g., unexpected peaks in 1H NMR)?
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .
- Dynamic Effects : Consider tautomerism or rotameric equilibria in solution (e.g., hindered rotation of the dichlorophenyl group) .
Methodological Resources
- Synthetic Protocols : Refer to Hantzsch-like cyclization and amide coupling for reproducible results.
- Structural Validation : Combine X-ray (for absolute configuration) with DFT-optimized structures for dynamic behavior analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
